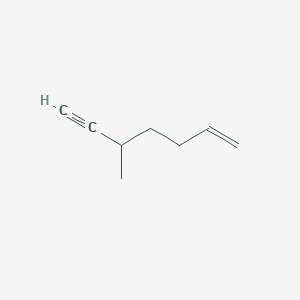
5-Methylhept-1-EN-6-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylhept-1-EN-6-yne is an organic compound with the molecular formula C8H12. It is characterized by the presence of both an alkene (double bond) and an alkyne (triple bond) within its structure, making it a unique and versatile molecule in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylhept-1-EN-6-yne can be achieved through various methods. One common approach involves the reaction of 5-methylhept-1-yne with appropriate reagents to introduce the double bond at the desired position . The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This often includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-Methylhept-1-EN-6-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the alkyne to an alkene or alkane.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas (for reduction), oxidizing agents like potassium permanganate (for oxidation), and halogens (for substitution). Reaction conditions vary depending on the desired product but often involve controlled temperatures and the presence of catalysts .
Major Products Formed
The major products formed from these reactions include epoxides, ketones, alkenes, and substituted derivatives, depending on the specific reaction and conditions employed .
Scientific Research Applications
5-Methylhept-1-EN-6-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methylhept-1-EN-6-yne involves its interaction with molecular targets through its reactive double and triple bonds. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
5-Methylhept-1-yne: Similar in structure but lacks the double bond.
6-Methylhept-5-en-1-yne: Another compound with both alkene and alkyne functionalities but different positioning of the double bond.
Properties
CAS No. |
61786-12-7 |
|---|---|
Molecular Formula |
C8H12 |
Molecular Weight |
108.18 g/mol |
IUPAC Name |
5-methylhept-1-en-6-yne |
InChI |
InChI=1S/C8H12/c1-4-6-7-8(3)5-2/h2,4,8H,1,6-7H2,3H3 |
InChI Key |
VOYBKEOSUQOXDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Ethyl(phenyl)amino]-2-oxoethyl propane-2-sulfonate](/img/structure/B14551852.png)
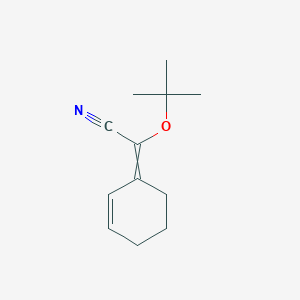
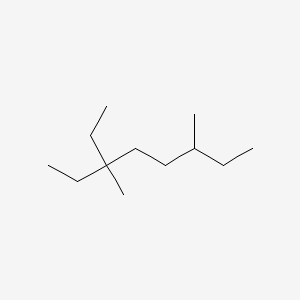
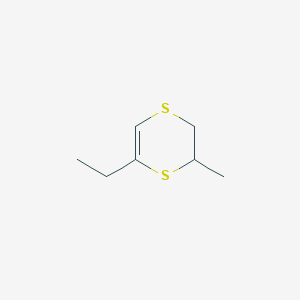
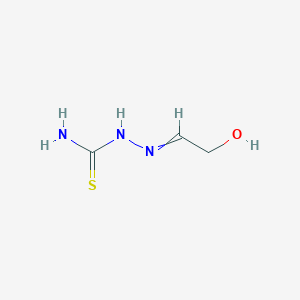
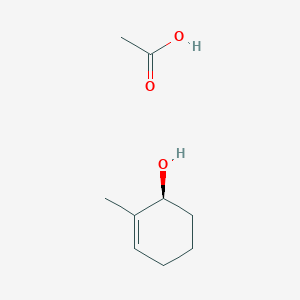
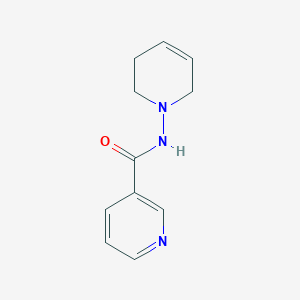
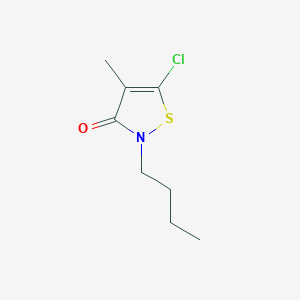
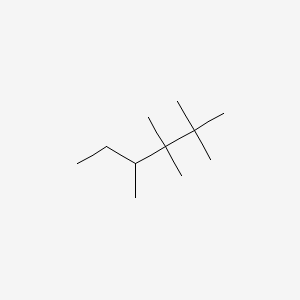
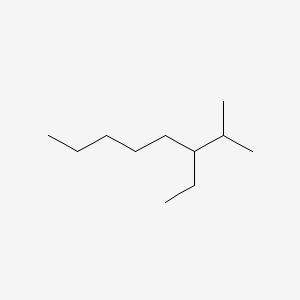
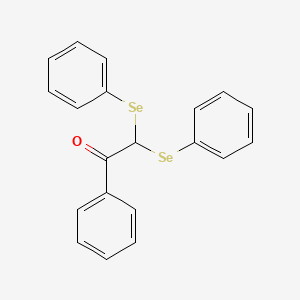
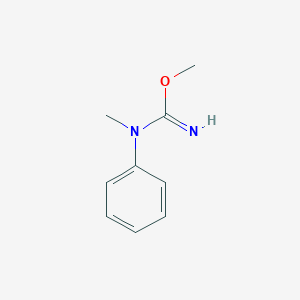
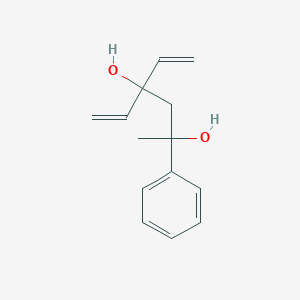
![1,1'-[Ethane-1,2-diylbis(sulfanediylmethylene)]bis(2,3,4-trimethylbenzene)](/img/structure/B14551934.png)
